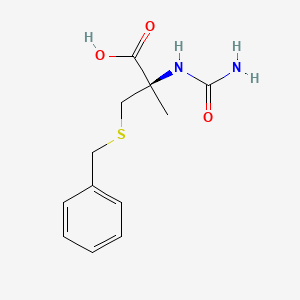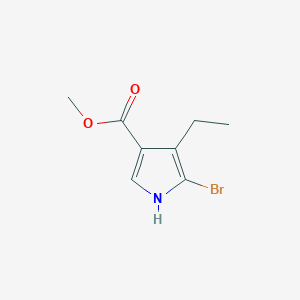![molecular formula C14H14N2O3 B8675414 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid](/img/structure/B8675414.png)
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is an organic compound that belongs to the class of nicotinic acids It features a nicotinic acid core with a 4-methoxy-benzylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid and 4-methoxybenzylamine.
Amidation Reaction: Nicotinic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activation facilitates the nucleophilic attack by 4-methoxybenzylamine, leading to the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxy-benzylamino)-nicotinic Acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to nicotinic acid derivatives, which are known to have various pharmacological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It can be used in the development of new materials or as a building block in the synthesis of polymers.
Wirkmechanismus
The mechanism of action of 2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to lipid metabolism, inflammation, or cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Hydroxy-benzylamino)-nicotinic Acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Methyl-benzylamino)-nicotinic Acid: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Chloro-benzylamino)-nicotinic Acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-([(4-Methoxyphenyl)methyl]amino)pyridine-3-carboxylicacid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-4-10(5-7-11)9-16-13-12(14(17)18)3-2-8-15-13/h2-8H,9H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
IQAFODSQEHEUNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-dichloro-6-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8675370.png)



![Tert-butyl N-[2-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B8675384.png)

![Ethyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8675388.png)



![(1r,4s,5s,6s)-4-Aminospiro[bicyclo[3.1.0]hexane-2,1'-Cyclopropane]-4,6-Dicarboxylic Acid](/img/structure/B8675397.png)

